molecular formula C7H7F3O2 B8652476 (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol CAS No. 1452479-55-8

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol

Cat. No.: B8652476
CAS No.: 1452479-55-8
M. Wt: 180.12 g/mol
InChI Key: VWFDMXXOFNZGNX-UHFFFAOYSA-N
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Description

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol is an organic compound with the molecular formula C7H7F3O2 It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol can be achieved through several methods. One common approach involves the trifluoromethylation of a furan derivative. This process typically uses reagents such as trifluoromethyl iodide (CF3I) and a base like potassium carbonate (K2CO3) under specific conditions. Another method involves the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful probe in biological studies, especially in understanding enzyme interactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, benefiting from its trifluoromethyl group’s properties.

Mechanism of Action

The mechanism by which (2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The hydroxymethyl group can form hydrogen bonds, further influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(trifluoromethyl)aniline: Another trifluoromethylated compound used in organic synthesis.

    3-Methyl-5-(trifluoromethyl)pyrazole: A pyrazole derivative with similar trifluoromethyl functionality.

    Trifluoromethoxy group-containing compounds: These compounds share the trifluoromethyl group’s properties and are used in various applications.

Uniqueness

(2-Methyl-5-(trifluoromethyl)furan-3-yl)methanol is unique due to its combination of a furan ring, a trifluoromethyl group, and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it valuable in diverse research and industrial applications.

Properties

CAS No.

1452479-55-8

Molecular Formula

C7H7F3O2

Molecular Weight

180.12 g/mol

IUPAC Name

[2-methyl-5-(trifluoromethyl)furan-3-yl]methanol

InChI

InChI=1S/C7H7F3O2/c1-4-5(3-11)2-6(12-4)7(8,9)10/h2,11H,3H2,1H3

InChI Key

VWFDMXXOFNZGNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate (720 mg) and THF (dry) (10 mL) was added lithium aluminum hydride (123 mg) at 0° C., and the mixture was stirred for 3 h. The mixture was quenched with EtOAc at 0° C. and 1N HCl was added to the mixture at same temperature. The organic layer was separated, washed successively with 1N HCl and brine, dried over MgSO4 and concentrated in vacuo to give title compound.
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

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